molecular formula C15H14O7 B14401331 4,5-Dimethoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one CAS No. 89648-64-6

4,5-Dimethoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one

Cat. No.: B14401331
CAS No.: 89648-64-6
M. Wt: 306.27 g/mol
InChI Key: URLXYTDRGXEAQP-UHFFFAOYSA-N
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Description

“4,5-Dimethoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one” is an organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a benzodioxole moiety, which is a common structural motif in many natural products and synthetic drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4,5-Dimethoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one” typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.

    Pyranone Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyranone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, “4,5-Dimethoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one” is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of natural products and pharmaceuticals.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in assays to determine its efficacy against various biological targets.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its unique structural properties make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of “4,5-Dimethoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxy-2H-pyran-2-one: Lacks the benzodioxole moiety.

    6-(4-Methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one: Lacks the methoxy groups on the pyranone ring.

    4,5-Dimethoxy-6-(2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one: Lacks the methoxy group on the benzodioxole ring.

Uniqueness

The uniqueness of “4,5-Dimethoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one” lies in its specific combination of functional groups. The presence of both methoxy groups and the benzodioxole moiety imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

89648-64-6

Molecular Formula

C15H14O7

Molecular Weight

306.27 g/mol

IUPAC Name

4,5-dimethoxy-6-(4-methoxy-1,3-benzodioxol-5-yl)pyran-2-one

InChI

InChI=1S/C15H14O7/c1-17-10-6-11(16)22-13(14(10)19-3)8-4-5-9-15(12(8)18-2)21-7-20-9/h4-6H,7H2,1-3H3

InChI Key

URLXYTDRGXEAQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)OC(=C1OC)C2=C(C3=C(C=C2)OCO3)OC

Origin of Product

United States

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